molecular formula C10H10BrF2NO3S B1529085 4-((2-Bromo-4,5-difluorophenyl)sulfonyl)morpholine CAS No. 1704065-64-4

4-((2-Bromo-4,5-difluorophenyl)sulfonyl)morpholine

Cat. No. B1529085
M. Wt: 342.16 g/mol
InChI Key: XMXZCJMKTSRECR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-((2-Bromo-4,5-difluorophenyl)sulfonyl)morpholine” is a chemical compound with the molecular formula C10H10BrF2NO3S and a molecular weight of 342.16 g/mol . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of “4-((2-Bromo-4,5-difluorophenyl)sulfonyl)morpholine” consists of a morpholine ring sulfonylated at the 4-position with a 2-bromo-4,5-difluorophenyl group .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Innovative Reaction Pathways : Research by Luo et al. (2015) highlighted an unexpected reaction involving 2-alkynylaryldiazonium tetrafluoroborate and sulfur dioxide, facilitated by morpholine derivatives. This reaction, catalyzed by copper(i) bromide, results in the formation of benzo[b]thiophene 1,1-dioxides, showcasing the compound's role in novel synthetic pathways (Luo et al., 2015).

Biological Applications

  • Antimicrobial Activities : Oliveira et al. (2015) explored the antimicrobial potential of 4-(Phenylsulfonyl) morpholine derivatives against various pathogens, including Staphylococcus aureus and Escherichia coli. Their findings suggest these compounds can significantly modulate antibiotic activity, highlighting their potential in addressing multidrug resistance (Oliveira et al., 2015).

Advanced Materials and Applications

  • Electrochemical Applications : Morandi et al. (2015) introduced novel morpholinium-functionalized anion-exchange blend membranes, emphasizing the compound's utility in creating more stable and efficient polymer electrolytes for use in alkaline fuel cells. This study underscores the compound's relevance in enhancing the performance and stability of electrochemical devices (Morandi et al., 2015).

Organic Synthesis Techniques

  • Swern Oxidation Enhancements : Ye et al. (2016) developed a sulfoxide derivative that, when combined with bis(trichloromethyl)carbonate, significantly improved the efficiency of Swern oxidation under mild conditions. This advancement in organic synthesis techniques demonstrates the compound's role in facilitating more efficient and less harsh chemical transformations (Ye et al., 2016).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

4-(2-bromo-4,5-difluorophenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF2NO3S/c11-7-5-8(12)9(13)6-10(7)18(15,16)14-1-3-17-4-2-14/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXZCJMKTSRECR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-Bromo-4,5-difluorophenyl)sulfonyl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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